molecular formula C8H17ClN2O2 B1531655 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride CAS No. 2206610-35-5

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride

Cat. No.: B1531655
CAS No.: 2206610-35-5
M. Wt: 208.68 g/mol
InChI Key: MIWXMOZJMNNUGM-UHFFFAOYSA-N
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Description

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride is a chemical compound with significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable substance in research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethoxy-1-piperazin-1-yl-ethanone hydrochloride typically involves the reaction of piperazine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine attacks the ethyl chloroacetate, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

2-Ethoxy-1-piperazin-1-yl-ethanone hydrochloride can be compared with other similar compounds, such as 2-(2-(piperazin-1-yl)ethoxy)ethanol and 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.

Comparison with Similar Compounds

  • 2-(2-(piperazin-1-yl)ethoxy)ethanol

  • 1-phenyl-2-(piperidin-1-yl)ethanone hydrochloride

  • Cetirizine hydrochloride

Properties

IUPAC Name

2-ethoxy-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c1-2-12-7-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWXMOZJMNNUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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